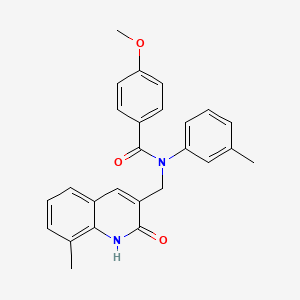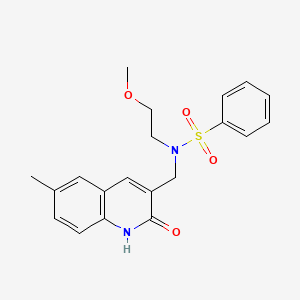![molecular formula C18H22N2O3S B7703156 N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide](/img/structure/B7703156.png)
N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide, also known as EPM-706, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. In recent years, CK2 has emerged as an attractive target for cancer therapy, and EPM-706 has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide exerts its anticancer effects by selectively inhibiting the activity of CK2. CK2 is a serine/threonine protein kinase that is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. This compound binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its antitumor effects, this compound has been shown to inhibit the activity of other protein kinases, including AKT and ERK, which are also involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, and to induce the expression of pro-apoptotic proteins, such as Bax. In terms of physiological effects, this compound has been shown to reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide as a research tool is its selectivity for CK2. Unlike other protein kinase inhibitors, which often target multiple kinases, this compound specifically inhibits CK2, allowing researchers to study the specific role of this kinase in various cellular processes. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experimental settings. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors, which could have even greater therapeutic potential for cancer. Another area of interest is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, could improve its solubility and allow for more effective delivery to tumors.
合成法
The synthesis of N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide involves a multi-step process that begins with the preparation of 2-amino-5-nitrobenzamide, which is then subjected to a series of reactions, including nitration, reduction, and sulfonation, to yield the final product. The synthesis of this compound has been described in detail in a number of research articles.
科学的研究の応用
N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, prostate cancer, and leukemia. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
特性
IUPAC Name |
N-ethyl-2-methyl-5-[(4-methylphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-19-18(21)17-11-16(10-7-14(17)3)24(22,23)20-12-15-8-5-13(2)6-9-15/h5-11,20H,4,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQSEXMMGUFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

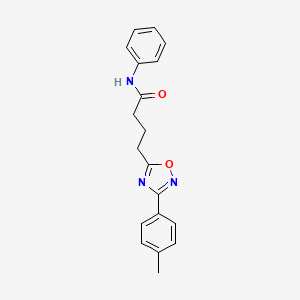
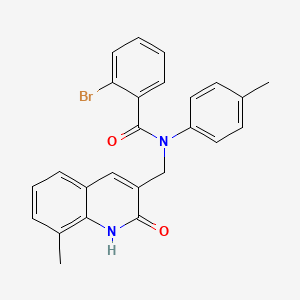
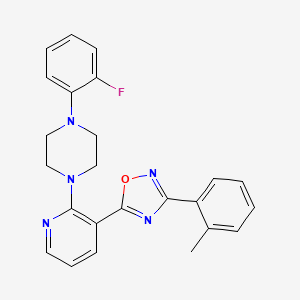
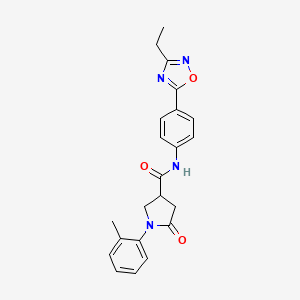
![N-(2-chlorophenyl)-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7703118.png)
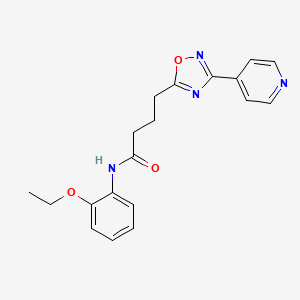
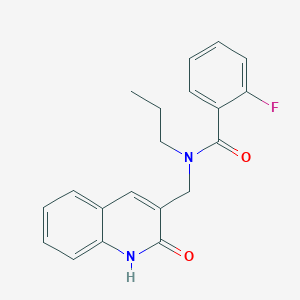
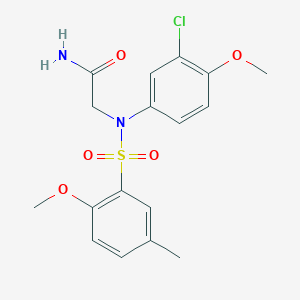
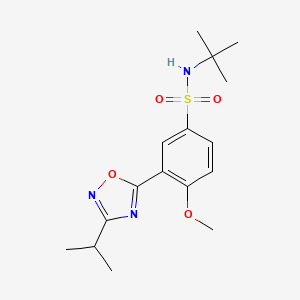
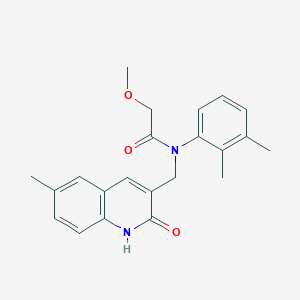
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703170.png)
